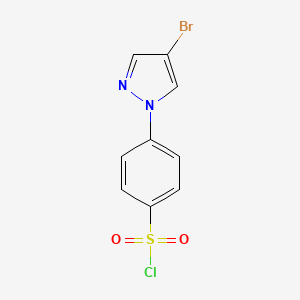

4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride

Description

Properties

IUPAC Name |

4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2O2S/c10-7-5-12-13(6-7)8-1-3-9(4-2-8)16(11,14)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRYXAJMNOSSJDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C=N2)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670722 | |

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174064-62-0 | |

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1174064-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It is known that compounds with a sulfonamide functionality can display antiparasitic, antibacterial, and anti-viral HIV activities.

Mode of Action

It is suggested that the compound may interact with its targets through the sulfonamide functionality

Biochemical Pathways

The compound’s sulfonamide functionality is known to have an impact on various biological activities, including antiparasitic, antibacterial, and anti-viral HIV activities.

Action Environment

It is known that the compound can react with water to liberate toxic gas

Biological Activity

4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride is a sulfonyl chloride derivative that has garnered attention due to its potential biological activities. This compound features a brominated pyrazole moiety, which is often associated with various pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

The molecular formula of this compound is , with a molar mass of approximately 321.58 g/mol. The sulfonyl chloride functional group contributes to the compound's reactivity, making it a versatile intermediate in organic synthesis and a potential candidate for biological activity studies .

Biological Activity Overview

Research indicates that compounds containing pyrazole and sulfonamide functionalities often exhibit significant biological activities, including:

- Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the sulfonamide group may enhance this activity by disrupting bacterial protein synthesis pathways .

- Antiparasitic Activity : Certain pyrazole derivatives have demonstrated efficacy against Leishmania species, which are responsible for leishmaniasis. Compounds similar to this compound have been evaluated for their antileishmanial properties, showing promising results comparable to established treatments like pentamidine .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The incorporation of the bromine atom in the pyrazole ring may enhance lipophilicity and improve interactions with biological targets. A detailed SAR analysis can help identify which modifications lead to increased potency against specific pathogens.

Case Studies

Several studies have investigated the biological activities of related compounds:

- Antibacterial Evaluation : A study on pyrazole derivatives found that some exhibited MIC values as low as 15.625 μM against Staphylococcus aureus, indicating strong antibacterial potential. The mechanism was linked to inhibition of protein synthesis and disruption of nucleic acid production .

- Antileishmanial Activity : In vitro assays demonstrated that derivatives similar to this compound showed IC50 values ranging from 0.059 mM to 0.072 mM against Leishmania infantum and L. amazonensis, suggesting effective antiparasitic action with lower cytotoxicity compared to conventional drugs .

- Molecular Docking Studies : Computational studies have been employed to predict binding affinities of pyrazole derivatives with various enzymes, providing insights into their mechanisms of action and guiding further optimization for enhanced activity .

Comparative Analysis Table

The following table summarizes the biological activities of selected pyrazole derivatives compared to this compound:

Scientific Research Applications

Medicinal Chemistry Applications

The compound serves as an intermediate in synthesizing various pharmaceutical compounds, particularly those targeting enzyme inhibition and receptor modulation.

Antileishmanial Activity

One significant application of derivatives of this compound is in the treatment of leishmaniasis. Research has demonstrated that certain derivatives exhibit potent activity against Leishmania infantum and Leishmania amazonensis. For instance, compounds synthesized from pyrazole derivatives showed IC50 values comparable to established treatments like pentamidine but with lower cytotoxicity .

Table 1: Antileishmanial Activity of Pyrazole Derivatives

| Compound | IC50 (µM) against L. infantum | IC50 (µM) against L. amazonensis |

|---|---|---|

| 3b | 59 | 70 |

| 3e | 65 | 72 |

Biological Studies

In biological research, this compound can act as a probe in biochemical assays to study enzyme activity and protein interactions. Its sulfonyl chloride group allows for the formation of covalent bonds with nucleophilic sites on enzymes or proteins, facilitating the investigation of their mechanisms .

Material Science Applications

The unique properties of this compound make it suitable for developing new materials with specific electronic or optical characteristics. The incorporation of bromine in the pyrazole ring may enhance the material's properties, making it useful for applications in sensors or advanced electronic devices .

Synthesis and Evaluation of Pyrazole Derivatives

A study focused on synthesizing a series of 4-(1H-pyrazol-1-yl)benzenesulfonamides highlighted the importance of structural modifications on biological activity. Molecular modeling indicated that electronic properties significantly influence the interaction with parasitic targets .

Anti-inflammatory Properties

Research has also indicated that compounds similar to this compound possess anti-inflammatory properties, making them potential candidates for treating various inflammatory disorders. A patent describes their utility in treating conditions such as arthritis and gastrointestinal diseases .

Comparison with Similar Compounds

Key Properties:

- Purity : Available at 95–97% purity from suppliers like Otto Chemie and AlfaAesar .

- Applications : Used as a derivatizing agent in analytical chemistry (e.g., for estrogen metabolite analysis) and as a precursor in medicinal chemistry for synthesizing bioactive sulfonamides .

Comparison with Similar Compounds

The compound is structurally and functionally compared to three classes of analogs: (1) Pyrazole-substituted benzenesulfonyl chlorides , (2) Halogenated benzenesulfonyl chlorides , and (3) Functionalized sulfonyl chlorides .

Table 1: Structural and Functional Comparison

Reactivity and Electronic Effects

- Electron-Withdrawing Groups : The bromine atom in this compound enhances the electrophilicity of the -SO₂Cl group compared to methyl-substituted analogs (e.g., 4-(1-methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride), making it more reactive toward nucleophiles like amines .

- Steric Effects : Bulkier substituents (e.g., perfluorinated chains in 4-(pentadecafluoroheptyl)benzenesulfonyl chloride) reduce reaction rates in sterically constrained environments .

Thermal and Solubility Properties

- Melting Points : Methyl-substituted analogs (e.g., 4-(1-methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride) exhibit lower melting points (76.5–78.5°C) than brominated derivatives, likely due to reduced molecular symmetry .

- Solubility: Perfluorinated analogs are highly soluble in non-polar solvents, whereas the bromo-pyrazole derivative is more soluble in polar aprotic solvents like DMF .

Research Findings and Industrial Relevance

- Medicinal Chemistry : Brominated pyrazole-sulfonyl chlorides are pivotal in synthesizing kinase inhibitors and antimicrobial agents. For example, sulfonamides derived from this compound show enhanced binding affinity to target enzymes compared to methyl-substituted analogs .

- Analytical Chemistry : This compound’s derivatization efficiency for estrogens is comparable to dansyl chloride but with fewer interference peaks in chromatographic analysis .

Preparation Methods

Electrophilic Aromatic Substitution with Chlorosulfonic Acid

The key reaction to obtain this compound is the regioselective electrophilic aromatic substitution of the aromatic ring with chlorosulfonic acid (ClSO3H).

-

- Reagents: Chlorosulfonic acid

- Substrate: 4-(4-bromo-1H-pyrazol-1-yl)benzene or closely related 1-phenylpyrazole derivatives

- Temperature: Typically controlled to avoid overreaction or degradation

- Time: Reaction time varies but generally sufficient to achieve good conversion

Mechanism:

Chlorosulfonic acid acts as a sulfonylating agent, introducing the sulfonyl chloride (-SO2Cl) group at the para position of the benzene ring relative to the pyrazolyl substituent. The reaction is regioselective due to electronic and steric factors.Outcome:

The product, this compound, is obtained in good yield, typically purified by recrystallization or chromatographic methods.

Example from Literature

In a study involving related derivatives, 4-(4-bromo-5-chloro-3-methyl-1H-pyrazol-1-yl)benzenesulfonyl chloride was obtained by treating the corresponding 1-phenylpyrazole derivative with chlorosulfonic acid, yielding the sulfonyl chloride in good yield and purity.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | 4-(4-bromo-1H-pyrazol-1-yl)benzene | Prepared or commercially available |

| Sulfonylation reagent | Chlorosulfonic acid (ClSO3H) | Strong electrophilic sulfonylating agent |

| Reaction temperature | Usually 0–50 °C | Controlled to prevent side reactions |

| Reaction time | 1–4 hours | Monitored by TLC or other analytical methods |

| Solvent | Often neat or in inert solvent (e.g., dichloromethane) | Depends on scale and purification needs |

| Yield | Good to excellent (typically >70%) | High regioselectivity observed |

| Purification | Recrystallization or chromatography | Ensures removal of unreacted starting material |

Patent Information and Broader Context

The compound falls within a class of substituted pyrazolyl benzenesulfonamides described in patent US5466823A, which discusses various synthetic intermediates and their pharmaceutical applications. While the patent focuses on sulfonamide derivatives, the preparation of sulfonyl chlorides such as this compound is a critical step in the synthetic pathway.

Summary of Research Findings and Notes

- The preparation method relies heavily on the regioselective electrophilic aromatic substitution of chlorosulfonic acid on the pyrazolyl-substituted benzene ring.

- The reaction conditions are mild and allow for high yields with good selectivity.

- The sulfonyl chloride product is a versatile intermediate for further functionalization into sulfonamide derivatives.

- Literature and patents confirm the reproducibility and scalability of this method.

- Analytical data (e.g., IR, NMR) from related derivatives support the structural assignment and purity of the sulfonyl chloride products.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via sulfonylation of 4-(4-bromo-1H-pyrazol-1-yl)benzene with chlorosulfonic acid. Key steps include:

- Substrate Preparation : Ensure the pyrazole ring is brominated at the 4-position and coupled to the benzene ring prior to sulfonylation.

- Sulfonylation : React with chlorosulfonic acid under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol can isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane/ethyl acetate).

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for pyrazole protons (δ 7.8–8.2 ppm, doublet) and aromatic benzene protons (δ 7.5–8.0 ppm, multiplet).

- ¹³C NMR : Sulfonyl chloride carbon (δ ~140 ppm), brominated pyrazole carbons (δ ~110–120 ppm) .

- IR : Strong S=O stretching at ~1360 cm⁻¹ and 1170 cm⁻¹, C-Br stretch at ~560 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak [M⁺] at m/z 331 (for C₉H₆BrClN₂O₂S) with isotopic patterns confirming bromine and chlorine .

Q. What safety precautions are critical when handling this compound, given its reactive sulfonyl chloride group?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to avoid inhalation .

- Storage : Store under inert gas (argon) at 2–8°C in a sealed, moisture-free container. Avoid contact with water, alcohols, or amines to prevent violent hydrolysis .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose as hazardous halogenated waste .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry using Gaussian09 at the B3LYP/6-311++G(d,p) level. Analyze electrostatic potential maps to identify electrophilic sites (sulfonyl chloride sulfur) .

- Transition State Analysis : Model reactions with amines to predict activation energies for sulfonamide formation. Compare with experimental kinetic data .

Q. What challenges arise in crystallizing this compound, and how can SHELX refine its crystal structure?

- Methodological Answer :

- Crystallization : Use slow evaporation from acetonitrile at 4°C. The bromine atom may cause twinning; address this with TWIN/BASF commands in SHELXL .

- Refinement : Employ SHELXL-2018 for anisotropic displacement parameters. Validate using R-factor convergence (<5%) and Hirshfeld surface analysis for intermolecular interactions .

Q. How does the electronic nature of the pyrazole ring influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Bromine as a Leaving Group : The 4-bromo substituent on the pyrazole enables Pd-catalyzed couplings. Optimize conditions with Pd(PPh₃)₄ (5 mol%), K₂CO₃, and aryl boronic acids in THF/H₂O (3:1) at 80°C .

- Electronic Effects : The electron-withdrawing sulfonyl group deactivates the benzene ring, directing coupling to the pyrazole bromine. Confirm regioselectivity via NOESY .

Q. What strategies can mitigate competing side reactions (e.g., hydrolysis) during derivatization into sulfonamides?

- Methodological Answer :

- Controlled Reaction Conditions : Use anhydrous solvents (e.g., DMF) and Schlenk techniques to exclude moisture. Add amines in stoichiometric excess (1.2–1.5 eq) at 0°C .

- In Situ Activation : For less nucleophilic amines, activate the sulfonyl chloride with DMAP (10 mol%) to accelerate substitution .

Q. What bioactivity has been reported for structurally related sulfonyl chloride derivatives, and how can this inform biological studies?

- Methodological Answer :

- Antimicrobial Activity : Analogues like 1-(benzothiazol-2-yl)pyrazole-4-sulfonyl chloride show MIC values of 2–8 µg/mL against S. aureus .

- Enzyme Inhibition : Sulfonamides derived from similar compounds inhibit carbonic anhydrase IX (IC₅₀ ~50 nM). Use molecular docking (AutoDock Vina) to predict target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.